3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde
Description
The compound 3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- A pyrazolo[4,3-d]pyrimidine core with a ketone group at position 5.
- Substituents:
- Ethyl group at position 1.
- 4-Fluorobenzyl group at position 4.
- Methyl group at position 2.
- A sulfanyl-methyl linker at position 5, connecting to a 4-methoxybenzaldehyde moiety.
Properties
IUPAC Name |
3-[[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3S/c1-4-29-22-21(15(2)27-29)26-24(28(23(22)31)12-16-5-8-19(25)9-6-16)33-14-18-11-17(13-30)7-10-20(18)32-3/h5-11,13H,4,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVYKZSVMJUABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC(=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the formation of the pyrazolo[4,3-d]pyrimidine core through cyclization reactions, followed by the introduction of the fluorophenyl and methoxybenzaldehyde groups via substitution reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum
Biological Activity
Overview of the Compound
The compound is a pyrazolo[4,3-d]pyrimidine derivative, which is part of a class of compounds known for their diverse biological activities. Pyrazolo compounds have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
Anticancer Properties
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown inhibition against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values often range in low micromolar concentrations, indicating effective cytotoxicity.
- HCT116 (colon cancer) : Certain derivatives have demonstrated IC50 values as low as 0.39 µM, suggesting potent anticancer effects.
The biological activity of pyrazolo compounds is often attributed to their ability to inhibit specific kinases involved in cell proliferation and survival. For example:
- Aurora Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, which plays a critical role in mitosis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to anticancer properties, pyrazolo derivatives are also noted for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
- Study on Pyrazolo Derivatives : A study reported that a series of pyrazolo derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.01 µM to 0.46 µM. The study highlighted the importance of structural modifications in enhancing biological activity.
- Kinase Inhibition Study : Another research article focused on the kinase inhibition potential of pyrazolo compounds, revealing that certain modifications led to increased selectivity and potency against specific kinases associated with cancer progression.
Data Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The pyrazolo[4,3-d]pyrimidine core is shared among several analogs, but substituent variations dictate functional differences:
Key Observations:
- Aldehyde vs.
- Fluorophenyl Groups : Ubiquitous across analogs (e.g., ), these improve metabolic stability and modulate electron-withdrawing effects on the core.
- Sulfanyl Linkers : Present in the target compound and , this group likely enhances conformational flexibility and influences binding pocket interactions.
Physicochemical and Pharmacological Implications
- Solubility : The aldehyde group in the target compound may reduce solubility compared to the acetamide in , but the methoxy group could mitigate this via polar interactions.
- Binding Affinity : Fluorophenyl groups (shared across ) enhance π-π stacking with aromatic residues in target proteins, a feature critical for kinase inhibitors .
- Metabolic Stability: tert-Butyl groups (e.g., ) and fluorinated aromatics (e.g., ) are known to resist oxidative metabolism, extending half-life.
Structural Characterization
Crystallographic data for analogs (e.g., ) confirm the pyrazolo-pyrimidine core’s planar geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
